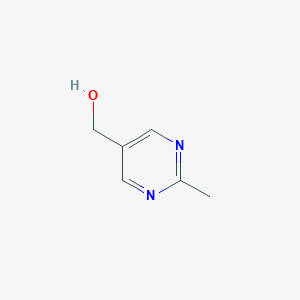

(2-Methylpyrimidin-5-yl)methanol

Beschreibung

Contextual Significance of Pyrimidine-Based Alcohols in Organic Chemistry

The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural and synthetic compounds with diverse biological activities. wikipedia.orgub.edu Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ub.eduresearchgate.net The presence of the pyrimidine scaffold in the fundamental molecules of life, DNA and RNA (in the form of cytosine, thymine, and uracil), underscores its biological importance. wikipedia.org

Within this broad class of compounds, pyrimidine-based alcohols hold a special place. The alcohol functional group serves as a versatile handle for a multitude of chemical transformations. This reactivity allows for the strategic modification and elaboration of the pyrimidine core, enabling the synthesis of large libraries of compounds for drug discovery and material science. nih.govbyu.edu Modern synthetic methodologies, including sustainable and catalytic approaches, often utilize alcohols as key starting materials for the construction of complex heterocyclic systems. nih.govnih.govmdpi.com For instance, iridium-catalyzed multicomponent reactions can assemble highly substituted pyrimidines from alcohols and amidines, showcasing the utility of the alcohol moiety in advanced organic synthesis. nih.govmdpi.com

Strategic Importance as a Synthetic Precursor in Heterocyclic Chemistry

The true value of (2-Methylpyrimidin-5-yl)methanol in academic research lies in its role as a strategic precursor for the synthesis of more elaborate heterocyclic compounds. Its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic pyrimidine ring—allows for a diverse range of chemical reactions. This compound is particularly valuable in the construction of fused heterocyclic systems, which are often sought after in medicinal chemistry for their rigid structures and ability to interact with biological targets.

A prime example of its strategic use is in the synthesis of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy. dntb.gov.uanih.gov The general synthetic strategy often involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. Derivatives of this compound can be elaborated to form key intermediates in these syntheses. For example, the hydroxymethyl group can be oxidized to an aldehyde or converted to other functional groups to facilitate the cyclization reactions needed to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net

Research has demonstrated the synthesis of potent and selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, where the initial building blocks are conceptually derived from functionalized pyrimidines like this compound. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antifungal agents against various phytopathogenic fungi. nih.gov The ability to readily access these complex and medicinally relevant scaffolds from simpler precursors like this compound highlights its strategic importance in heterocyclic chemistry and drug discovery.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBMGFDJYBEWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562988 | |

| Record name | (2-Methylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-83-0 | |

| Record name | (2-Methylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methylpyrimidin 5 Yl Methanol

Reduction of 2-Methylpyrimidine-5-carbaldehyde

A prominent and direct method for the synthesis of (2-Methylpyrimidin-5-yl)methanol involves the reduction of its corresponding aldehyde, 2-Methylpyrimidine-5-carbaldehyde. This transformation from an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry, often accomplished with high efficiency using various reducing agents.

The selection of the reducing agent is critical to ensure the selective reduction of the aldehyde group without affecting the pyrimidine (B1678525) ring. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, LiAlH₄ is a significantly stronger reducing agent and must be used in anhydrous conditions, typically in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. For the reduction of an aldehyde, the milder and more selective sodium borohydride is often preferred, which can be used in protic solvents such as ethanol (B145695) or methanol (B129727).

A general procedure for this reduction involves dissolving 2-Methylpyrimidine-5-carbaldehyde in a suitable solvent and adding the reducing agent portion-wise at a controlled temperature, often at 0°C to manage the exothermic nature of the reaction. Following the completion of the reaction, a work-up procedure is necessary to decompose the excess reducing agent and any intermediate complexes, followed by extraction and purification of the desired alcohol. For instance, in the synthesis of related 5-hydroxymethylpyrimidines, esters have been successfully reduced to alcohols using LiAlH₄ in THF at 0°C, followed by an aqueous work-up and extraction with an organic solvent like chloroform. mdpi.com This suggests a similar approach would be effective for the reduction of 2-Methylpyrimidine-5-carbaldehyde.

Table 1: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Solvent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | Milder, more selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to reflux | Stronger, less selective; requires anhydrous conditions. |

Exploration of Alternative Synthetic Pathways

One potential alternative involves the functionalization of a pre-existing 2-methylpyrimidine (B1581581) core. For example, starting with a halogenated derivative such as 5-bromo-2-methylpyrimidine (B124572), a hydroxymethyl group could be introduced. This might be achieved through a multi-step sequence, potentially involving a metal-catalyzed cross-coupling reaction to install a carbon-containing group that can be subsequently converted to the alcohol. A patent describing the synthesis of (2-methylpyrimidin-5-yl)boronic acid derivatives from 5-bromo-2-methylpyrimidine highlights the feasibility of functionalizing this position. wipo.int This boronic acid derivative could then potentially undergo oxidation to yield the desired alcohol.

Another approach could involve the construction of the pyrimidine ring itself with the desired hydroxymethyl functionality already incorporated in one of the building blocks. This would be a convergent synthesis strategy. For instance, the synthesis of certain N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamides has been reported, demonstrating methods for constructing substituted pyrimidine rings. nih.gov A similar strategy could be adapted to produce this compound by using appropriate starting materials.

Considerations for Enantioselective Synthesis and Chiral Resolution Techniques

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Its structure lacks a stereocenter. Therefore, considerations of enantioselective synthesis or chiral resolution are not applicable to the synthesis of this specific compound. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, and chiral resolution is the process of separating a racemic mixture of enantiomers. Since this compound does not exist as enantiomers, these techniques are irrelevant to its preparation.

Process Optimization Strategies for Scalable Production

For the large-scale industrial production of this compound, process optimization is crucial to ensure economic viability, safety, and environmental sustainability. Key areas for optimization include reaction conditions, reactor design, and downstream processing.

Reaction Condition Optimization: This involves systematically studying the effect of various parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation. For the reduction of 2-Methylpyrimidine-5-carbaldehyde, this could involve finding the optimal temperature profile to ensure complete conversion without degradation of the product.

Reactor Technology: For scalable production, moving from traditional batch reactors to continuous flow reactors can offer significant advantages. Flow chemistry provides better control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. The synthesis of related compounds like 2-methylpyridines has been successfully demonstrated using continuous flow setups, suggesting this approach could be beneficial for the production of this compound. mdpi.com

Downstream Processing: The purification of the final product is a critical step in scalable production. Optimization of extraction, crystallization, and chromatography methods is necessary to achieve high purity in a cost-effective and efficient manner. The choice of solvents for extraction and crystallization, as well as the development of robust and scalable chromatography protocols, are key considerations. General principles of methanol synthesis optimization, such as adjusting operating conditions to maximize production, can be adapted to this specific process. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Methylpyrimidin 5 Yl Methanol

Derivatization of the Hydroxyl Functionality

The primary alcohol group in (2-Methylpyrimidin-5-yl)methanol is the main site for derivatization, allowing for the introduction of diverse functional groups through standard organic transformations.

The conversion of the hydroxyl group to a halogen, particularly chlorine, is a key transformation as it turns the benzylic-like position into a reactive electrophilic site, primed for nucleophilic substitution. A common and effective method for this conversion is the reaction with thionyl chloride (SOCl₂). libretexts.orgrsc.org This reaction efficiently replaces the hydroxyl group with a chlorine atom, producing 5-(chloromethyl)-2-methylpyrimidine (B145256). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired product. libretexts.org The reaction is typically carried out in an inert solvent.

Table 1: Halogenation of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 5-(chloromethyl)-2-methylpyrimidine | Nucleophilic Substitution |

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids to form the corresponding esters. The most fundamental method for this is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. organic-chemistry.orgchemistrytalk.org This is a reversible equilibrium-driven process. To favor the formation of the ester, either the alcohol is used in a large excess, or the water formed as a byproduct is removed from the reaction mixture. organic-chemistry.orgchemistrysteps.com Various strong acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), can serve as the catalyst. organic-chemistry.org

Table 2: Representative Fischer Esterification Reactions

| Alcohol | Carboxylic Acid | Catalyst | Ester Product |

|---|---|---|---|

| This compound | Acetic Acid | H₂SO₄ | (2-Methylpyrimidin-5-yl)methyl acetate |

| This compound | Benzoic Acid | H₂SO₄ | (2-Methylpyrimidin-5-yl)methyl benzoate |

| This compound | Propanoic Acid | TsOH | (2-Methylpyrimidin-5-yl)methyl propanoate |

Etherification: Ethers can be synthesized from this compound via the Williamson ether synthesis. byjus.comwikipedia.org This two-step process begins with the deprotonation of the alcohol's hydroxyl group using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. libretexts.org This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to ensure the SN2 pathway is favored over a competing elimination reaction. masterorganicchemistry.com

Table 3: Representative Williamson Ether Synthesis Reactions

| Alkoxide (from Alcohol + Base) | Alkyl Halide | Ether Product |

|---|---|---|

| (2-Methylpyrimidin-5-yl)methoxide | Methyl Iodide | 5-(Methoxymethyl)-2-methylpyrimidine |

| (2-Methylpyrimidin-5-yl)methoxide | Ethyl Bromide | 5-(Ethoxymethyl)-2-methylpyrimidine |

| (2-Methylpyrimidin-5-yl)methoxide | Benzyl Bromide | 5-((Benzyloxy)methyl)-2-methylpyrimidine |

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. Its reactivity is dominated by the two ring nitrogen atoms and its susceptibility to nucleophilic attack, particularly when a good leaving group is present on the ring. rsc.org

In this compound, the ring lacks a leaving group like a halogen, making direct nucleophilic substitution on the carbon atoms of the ring challenging. Studies on related 2,5-disubstituted pyrimidines show that nucleophilic aromatic substitution typically requires such a leaving group at the C2, C4, or C6 positions. rsc.orgnih.gov For instance, a chloro or methylthio group at these positions can be displaced by various nucleophiles. rsc.org

The primary sites of reactivity on the pyrimidine nucleus of this specific molecule are the basic nitrogen atoms. These nitrogens can act as nucleophiles, participating in reactions such as protonation in the presence of acid or alkylation with strong alkylating agents. However, extensive modification directly on the pyrimidine ring of this compound would likely necessitate prior functionalization, such as halogenation of the ring itself, to introduce a suitable handle for subsequent reactions.

Mechanistic Investigations of Key Transformations

Mechanism of Halogenation with Thionyl Chloride: The conversion of the primary alcohol to 5-(chloromethyl)-2-methylpyrimidine with thionyl chloride proceeds through a well-established mechanism. libretexts.orgrsc.org

Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom of the hydroxymethyl group in an SN2 fashion. libretexts.orgmasterorganicchemistry.com This backside attack leads to the formation of the C-Cl bond and cleavage of the C-O bond.

Product Formation: The unstable chlorosulfurous acid intermediate (HOS(O)Cl) decomposes into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion. libretexts.org

Mechanism of Fischer Esterification: The acid-catalyzed formation of an ester from this compound and a carboxylic acid is a multi-step equilibrium process. byjus.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. chemistrytalk.org

Nucleophilic Addition: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final ester product. byjus.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as an Intermediate in the Synthesis of Pharmacologically Active Compounds

The inherent reactivity of the hydroxyl and methyl groups on the pyrimidine (B1678525) core of (2-Methylpyrimidin-5-yl)methanol makes it a valuable precursor in multi-step synthetic pathways aimed at producing targeted therapeutic agents.

Precursor for Angiotensin II Type 2 Receptor (AT2R) Modulators

While the direct synthesis of Angiotensin II Type 2 Receptor (AT2R) modulators using this compound is not extensively detailed in publicly available literature, the pyrimidine scaffold is a known component in some AT2R antagonists. The renin-angiotensin system is a key regulator of blood pressure, and AT2R is a critical component of this system. nih.govwikipedia.org The development of small molecule antagonists for AT2R is an active area of research for conditions like neuropathic pain. nih.gov The synthesis of complex heterocyclic systems, such as the pyrido[2,3-d]pyrimidine (B1209978) core found in some angiotensin II antagonists, highlights the importance of functionalized pyrimidine precursors in this therapeutic area. nih.gov

Building Block for P2X3 Receptor Modifiers

The P2X3 receptor, an ATP-gated ion channel, is a significant target for the development of treatments for chronic pain and other neurological disorders. nih.gov Several P2X3 receptor antagonists feature a pyrimidine core. nih.govnih.gov For instance, diaminopyrimidine derivatives have been identified as potent and selective negative allosteric modulators of P2X3 and P2X2/3 receptors. nih.gov Although a direct synthetic route from this compound to a specific P2X3 modifier is not explicitly documented in the reviewed literature, the prevalence of the pyrimidine moiety in this class of compounds underscores the potential of functionalized pyrimidines as key building blocks.

Intermediate in the Development of Transient Receptor Potential Channel C5 (TRPC5) Antagonists

Transient Receptor Potential Canonical 5 (TRPC5) channels are implicated in a variety of physiological processes, and their inhibitors are being investigated for the treatment of anxiety, depression, and kidney disease. nih.govelifesciences.orgnih.govpatsnap.com The development of TRPC5 inhibitors often involves complex heterocyclic structures. nih.govelifesciences.orgnih.gov While the direct use of this compound in the synthesis of TRPC5 antagonists is not found in the available scientific literature, the general importance of pyrimidine derivatives in the synthesis of bioactive heterocycles suggests its potential as a starting material in the exploration of new TRPC5 inhibitors. gsconlinepress.comresearchgate.net

Contribution to the Construction of Diverse Heterocyclic Scaffolds

The pyrimidine ring is a fundamental component of numerous biologically active compounds, including nucleic acids and many pharmaceuticals. gsconlinepress.comresearchgate.netorientjchem.orgnih.govhumanjournals.com The presence of both a methyl group and a hydroxymethyl group on this compound provides two distinct points for chemical modification, making it a valuable starting material for the synthesis of more complex, fused heterocyclic systems.

The synthesis of diverse heterocyclic scaffolds often relies on the strategic use of functionalized building blocks. mdpi.comnih.gov Pyrimidine derivatives, in general, are widely used in the construction of various heterocyclic systems through reactions like cyclocondensation and multicomponent reactions. orientjchem.orgnih.govmdpi.com For example, aminopyrimidines can be used to create fused pyrimidine systems. The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening up a wide range of possibilities for incorporating the 2-methylpyrimidine-5-yl moiety into larger, more complex heterocyclic frameworks. mdpi.com While specific examples detailing the extensive use of this compound for this purpose are not abundant in the literature, the principles of heterocyclic chemistry strongly support its utility as a versatile building block. acs.org

Computational Chemistry and Theoretical Studies of Pyrimidine Methanol Scaffolds

Molecular Modeling and Electronic Structure Calculations

Molecular modeling techniques are instrumental in elucidating the three-dimensional structures and electronic properties of pyrimidine (B1678525) methanol (B129727) scaffolds. Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of these molecules. acs.org Such calculations provide insights into the distribution of electron density, which is key to understanding intermolecular interactions. acs.org

For instance, studies on pyrimidine derivatives often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in predicting the chemical reactivity and stability of the molecule. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

| Property | Description | Representative Value (for a related pyrimidine derivative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, an indicator of molecular stability and reactivity. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity, which influences solubility and binding interactions. | 2.5 D |

Note: The values in this table are representative and are for illustrative purposes for a generic pyrimidine scaffold, as specific DFT calculations for (2-Methylpyrimidin-5-yl)methanol are not widely published.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of pyrimidine methanol scaffolds helps to identify the low-energy conformations that are likely to be biologically relevant. nih.gov The rotation around single bonds, such as the bond connecting the hydroxymethyl group to the pyrimidine ring, can lead to different spatial arrangements of the atoms. nih.gov

Computational methods can be used to explore the potential energy landscape of these molecules, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov The interplay of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictates the conformational preferences.

For this compound, the orientation of the methanol group relative to the pyrimidine ring is a key conformational feature. The energy landscape would reveal the most favorable orientations and the rotational barriers.

| Rotatable Bond | Description | Expected Low-Energy Conformations |

| C5-CH₂OH Bond | The bond connecting the methanol group to the pyrimidine ring. | The hydroxyl group may be oriented in the plane of the pyrimidine ring or out of the plane, with specific orientations stabilized by intramolecular interactions. |

| C2-CH₃ Bond | The bond connecting the methyl group to the pyrimidine ring. | Rotation of the methyl group is generally considered to have a low energy barrier. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate potential reaction pathways. acs.org For pyrimidine methanol scaffolds, this includes predicting sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are often used for this purpose, where regions of negative potential indicate likely sites for electrophilic attack, and regions of positive potential indicate sites for nucleophilic attack. acs.org

In the context of drug metabolism, computational tools can predict the sites on the molecule that are most likely to be oxidized by metabolic enzymes such as cytochromes P450. mass-analytica.com For this compound, potential sites of metabolism could include the methyl group or the hydroxymethyl group.

| Reactivity Descriptor | Description | Predicted Reactivity for this compound |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen of the hydroxyl group is a region of positive potential. |

| Frontier Orbital Density | The distribution of the HOMO and LUMO across the molecule can indicate specific atoms' contributions to reactivity. | The LUMO is likely to be distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. |

| Global Reactivity Descriptors | Parameters like chemical hardness and electrophilicity index provide a quantitative measure of reactivity. | Pyrimidine scaffolds are generally considered to be relatively stable, but the specific substituents will modulate their reactivity. |

In Silico Assessment of Molecular Descriptors Relevant to Scaffold Design

In silico methods are widely used in drug discovery to predict the pharmacokinetic and pharmacodynamic properties of molecules, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. jbcpm.com These predictions are based on the calculation of various molecular descriptors that correlate with these properties.

For pyrimidine methanol scaffolds, key molecular descriptors include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. chemscene.commdpi.com These descriptors are crucial for assessing the "drug-likeness" of a compound and its potential to be developed into an oral drug, often evaluated against criteria such as Lipinski's Rule of Five. mdpi.com

The following table presents some calculated molecular descriptors for this compound.

| Molecular Descriptor | Value | Significance in Scaffold Design |

| Molecular Formula | C₆H₈N₂O | Basic information about the elemental composition. uni.lu |

| Molecular Weight | 124.14 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral drugs. chemscene.com |

| XlogP (predicted) | -0.3 | A measure of lipophilicity, which affects solubility, absorption, and plasma protein binding. uni.lu |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. chemscene.com |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing binding to target proteins and solubility. chemscene.com |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, important for molecular recognition and solubility. chemscene.com |

| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact binding affinity. chemscene.com |

These in silico assessments are vital in the early stages of drug design, allowing for the prioritization of compounds with favorable predicted properties for further experimental investigation. The computational analysis of pyrimidine methanol scaffolds like this compound provides a deep understanding of their chemical nature, guiding the development of new and improved therapeutic agents.

Exploration of Potential Biological Relevance and Analogues of 2 Methylpyrimidin 5 Yl Methanol

Structural Analogies to Biologically Active Pyrimidine (B1678525) Derivatives

The biological potential of (2-Methylpyrimidin-5-yl)methanol can be inferred by examining structurally similar pyrimidine derivatives that exhibit known biological activities. A prominent analogue is (4-Amino-2-methylpyrimidin-5-yl)methanol, also known as toxopyrimidine. nih.govymdb.ca This compound is a known metabolite in organisms such as Escherichia coli and Saccharomyces cerevisiae and plays a role in the biosynthesis of thiamine (B1217682) (Vitamin B1). nih.govymdb.ca

(4-Amino-2-methylpyrimidin-5-yl)methanol is a key component of the thiamine molecule and is involved in the vitamin B1/thiamine metabolism pathway in yeast. ymdb.ca Its structural similarity to the antibiotic bacimethrin, which also contains a 5-hydroxymethylpyrimidine scaffold, is noteworthy. nih.gov Bacimethrin exhibits antibacterial and anticancer properties, and its mechanism of action is thought to involve its conversion into a thiamine analogue that inhibits thiamine-pyrophosphate-dependent enzymes or genes. nih.gov

Another relevant analogue is (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, which serves as an intermediate in the chemical synthesis of thiamine. chemicalbook.com This compound has also been investigated for its potential as a tumor antagonist in mice. chemicalbook.com These examples highlight that modifications to the pyrimidine ring of this compound, such as the addition of an amino group at the C4 position, can lead to significant biological activity.

| Compound Name | Alternative Name(s) | Key Structural Features | Noted Biological Relevance/Use | Reference |

|---|---|---|---|---|

| (4-Amino-2-methylpyrimidin-5-yl)methanol | Toxopyrimidine, HMP | Amino group at C4, methyl at C2, hydroxymethyl at C5 | Metabolite in thiamine (Vitamin B1) biosynthesis; found in E. coli and yeast. | nih.govymdb.ca |

| Bacimethrin | - | 5-hydroxymethylpyrimidine scaffold | Natural antibiotic with antibacterial and anticancer properties. | nih.gov |

| (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol | - | Amino group at C4, methylthio at C2, hydroxymethyl at C5 | Intermediate in thiamine synthesis; investigated as a tumor antagonist. | chemicalbook.com |

Investigation of its Role as a Core Scaffold for Bioactive Compound Design

The pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to develop a variety of drugs targeting different biological receptors. mdpi.com The 5-hydroxymethylpyrimidine moiety, a key feature of this compound, is found as a core structure in some natural bioactive compounds and serves as a versatile starting point for the synthesis of new derivatives. nih.gov

Researchers have utilized the 5-hydroxymethylpyrimidine scaffold to create novel compounds with potential therapeutic applications. For instance, it has been used as a building block in the synthesis of a dihydrofolate reductase inhibitor that was studied for its antiparasitic activity. The ability to chemically modify the pyrimidine ring at various positions allows for the generation of libraries of compounds with diverse biological activities. nih.govmdpi.com The synthesis of a series of 5-hydroxymethylpyrimidines with different substituents at the 4-position has been reported, demonstrating the chemical tractability of this scaffold for creating new molecules. nih.gov The pyrimidine structure itself is considered a potent unit in new drug research due to the wide array of bioactivities its derivatives display. nih.gov

| Scaffold Type | Example of Application | Resulting Bioactivity | Reference |

|---|---|---|---|

| 5-Hydroxymethylpyrimidine | Core of the natural antibiotic bacimethrin. | Antibacterial and anticancer. | nih.gov |

| 5-Hydroxymethylpyrimidine | Building block for a dihydrofolate reductase inhibitor. | Antiparasitic activity. | |

| Pyrimidine | General scaffold in drug discovery. | Anticancer, antifungal, antiparasitic, antitubercular, cytotoxic, and herbicidal characteristics. | researchgate.net |

General Biochemical Relevance of Pyrimidine Alcohol Moieties in Cellular Processes

On a broader biochemical level, pyrimidines are indispensable to all life forms. They are the fundamental building blocks of nucleic acids (DNA and RNA) and are involved in the synthesis of lipids and carbohydrates. nih.gov The metabolism of pyrimidines is a critical and highly regulated network of enzymatic reactions essential for cellular functions such as DNA replication, transcription, and translation. nih.govresearchgate.net

The pyrimidine alcohol moiety, specifically a hydroxymethyl group attached to the pyrimidine ring, is a key functional group. In synthetic organic chemistry, a hydroxymethyl group can be introduced at the C5 position of a pyrimidine ring using formaldehyde. umich.edu This functional group can then be further modified, for example, by reduction. umich.edu Within cells, enzymes catalyze a wide range of modifications to the pyrimidine ring. For instance, the methylation of the C5 position of a pyrimidine is a common enzymatic reaction. umich.edu

While the direct participation of this compound in specific cellular pathways is not extensively documented, the general importance of pyrimidine derivatives in cellular processes is well-established. nih.govresearchgate.net Pyrimidine derivatives are known to possess antimicrobial, antiviral, and antiprotozoal activities. researchgate.net The enzymes involved in pyrimidine metabolism are crucial for maintaining cellular homeostasis and are often the targets of therapeutic agents. nih.gov The presence of a reactive alcohol group on the pyrimidine scaffold of this compound provides a chemical handle for potential enzymatic transformations or for the synthesis of more complex, biologically active molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.